molecular formula C5H13Cl2N3O B1524975 3-Aminopyrrolidine-1-carboxamide dihydrochloride CAS No. 1306603-05-3

3-Aminopyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B1524975
CAS No.: 1306603-05-3
M. Wt: 202.08 g/mol
InChI Key: HPOFOHLQMVXSKG-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-1-carboxamide dihydrochloride (CAS 1306603-05-3) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring with both an amino group and a carboxamide functional group, making it a versatile building block for the synthesis of more complex molecules. The 3-aminopyrrolidine scaffold is recognized as a potentially interesting core structure in the exploration of novel therapeutics . Specifically, research indicates that derivatives based on the 3-aminopyrrolidine structure have been identified and synthesized as modulators of chemokine receptors, such as CCR2 and CCR5, which are relevant targets for inflammatory and autoimmune diseases like rheumatoid arthritis, atherosclerosis, and lupus erythematosus . Furthermore, this scaffold has been explored in the discovery of novel dual inhibitors targeting proteins like Abl and PI3K kinases, suggesting potential applications in oncology research, particularly for conditions such as chronic myeloid leukemia . The dihydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can leverage this building block to develop new chemical entities for biological screening and preclinical studies.

Properties

IUPAC Name

3-aminopyrrolidine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOFOHLQMVXSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Aminopyrrolidine-1-carboxamide dihydrochloride (CAS No. 1306603-05-3) is a compound notable for its diverse biological activities, particularly in pharmacological research. This article delves into its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₅H₁₃Cl₂N₃O
  • Molecular Weight : Approximately 202.08 g/mol
  • Solubility : Enhanced solubility in water due to the dihydrochloride form, facilitating various synthetic applications.

Research indicates that this compound can modulate neurotransmitter systems, particularly through interactions with specific receptors. It is hypothesized to act as an inhibitor or modulator of neurotransmitter receptors, which may have implications for treating neurological disorders such as depression and anxiety .

Interaction with Receptors

Preliminary studies suggest that this compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognition. The exact mechanisms remain under investigation, necessitating further detailed studies to elucidate its therapeutic potential .

Biological Activities

The compound has been investigated for several biological activities:

  • Neuroactive Properties : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, indicating potential applications in treating neurological conditions .
  • Cytotoxicity : Some derivatives of 3-aminopyrrolidine have shown promising cytotoxic effects against cancer cell lines, suggesting a role in oncology .
  • Inhibition Studies : Research has identified related compounds as dual inhibitors of Abl and PI3K kinases, showcasing the potential for developing targeted cancer therapies .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameCAS NumberStructural FeaturesBiological Activity
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride1004538-34-4Tert-butyl group at the 1-positionNeuroactive properties
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate392338-15-7Methyl carbamate substitutionPotential enzyme inhibition
(R)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate454712-26-6Methylamino group at 3-positionModulates neurotransmitter systems

The unique amine and carboxamide functionalities of 3-amino pyrrolidine confer distinct biological activities compared to its analogs. Its ability to form stable hydrochloride salts enhances its utility in aqueous environments, making it particularly advantageous for pharmaceutical formulations .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuropharmacology : A study highlighted the potential of aminocyclopentanes as selective NR2B receptor antagonists, which may relate to the properties of 3-amino pyrrolidine derivatives in modulating similar pathways .
  • Cytotoxicity Against Cancer Cells : Research indicated that derivatives based on the pyrrolidine scaffold exhibited significant cytotoxicity against K562 leukemia cells without inducing apoptosis through known anti-CML mechanisms .
  • Pharmacokinetics and Metabolism : Investigations into the metabolism of similar compounds revealed interactions with cytochrome P450 enzymes, which are critical for drug metabolism and could influence the pharmacokinetic profiles of these compounds .

Scientific Research Applications

Pharmaceutical Research

3-Aminopyrrolidine-1-carboxamide dihydrochloride serves as a crucial building block in the synthesis of various bioactive molecules. Its unique structure allows for the modification and development of new compounds targeting specific biological pathways. Notably, it has been investigated for its effects on the central nervous system (CNS), with preliminary studies suggesting interactions with neurotransmitter receptors that may influence mood regulation and cognitive functions.

Case Studies in CNS Research

  • Neurotransmitter Modulation : Research indicates that compounds similar to 3-aminopyrrolidine derivatives can act as inhibitors or modulators of neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders.
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various receptors, highlighting its potential role in developing drugs for conditions like depression and anxiety .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized for nucleophilic substitution and acylation reactions. Its amine functionality allows it to react with electrophiles, forming amides or other derivatives. The compound's dihydrochloride form enhances its solubility in water, making it suitable for diverse synthetic applications .

Biological Applications

The biological activities of this compound extend beyond CNS interactions. It has been studied for its potential effects on various biological processes:

  • Antioxidant Properties : Compounds derived from 3-aminopyrrolidine have shown antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals and materials. Its role as a non-ionic organic buffering agent is particularly noted in cell culture applications within a pH range of 6 to 8.5 .

Summary Table of Applications

Application AreaDescription
Pharmaceutical ResearchBuilding block for bioactive molecules; potential CNS drug development
Synthetic ChemistryUsed in nucleophilic substitution; enhances solubility for diverse applications
Biological ActivityAntioxidant and antimicrobial properties; modulation of neurotransmitter systems
Industrial UseNon-ionic organic buffering agent for cell cultures

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Aminopyrrolidine-1-carboxamide dihydrochloride with structurally and functionally related dihydrochloride salts and pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Sources
This compound 1306603-05-3 C₅H₁₃Cl₂N₃O 202.08 Pyrrolidine ring with 3-amino and 1-carboxamide groups; dihydrochloride salt. Pharmaceutical intermediate; limited public data on specific uses .
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 Pyridine-pyrrolidine hybrid; dihydrochloride salt. Research chemical; safety data indicates no classified hazards under GHS .
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride 1217619-19-6 C₁₃H₁₉ClN₂O₂ 270.76 Pyrrolidine ring with 3-aminomethyl and benzyl carbamate groups; hydrochloride salt. Chiral building block in drug synthesis; marketed by American Elements .
Berotralstat dihydrochloride N/A C₃₀H₂₆F₄N₆O·2HCl 635.49 Complex pyrazole-carboxamide structure; dihydrochloride salt. Plasma kallikrein inhibitor for hereditary angioedema (ORLADEYO®) .
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine-linked chlorophenyl-benzyl structure; dihydrochloride salt. Antihistamine drug (Xyzal®); enhances solubility and stability .

Key Findings:

Structural Diversity: While this compound features a simple pyrrolidine backbone, compounds like Berotralstat dihydrochloride and Levocetirizine dihydrochloride incorporate complex aromatic and heterocyclic systems for targeted therapeutic effects .

Salt Form Impact: Dihydrochloride salts (e.g., Levocetirizine dihydrochloride) generally exhibit higher aqueous solubility compared to monohydrochloride analogs, critical for oral bioavailability . this compound lacks published solubility data, but its dihydrochloride form likely improves stability during synthesis and storage .

Pharmacological Applications: Berotralstat dihydrochloride and Levocetirizine dihydrochloride are FDA-approved drugs, underscoring the role of dihydrochloride salts in clinical formulations .

Safety Profiles: 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is classified as non-hazardous under GHS, whereas S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS: 16111-27-6) is restricted due to sensitization risks .

Preparation Methods

Chiral Synthesis from trans-4-hydroxyl-L-proline

One of the most prominent methods uses trans-4-hydroxyl-L-proline as the starting material, leveraging its inherent chirality to avoid racemate resolution steps.

Key steps include :

Step Reaction Description Conditions Intermediate/Product
(a) Decarboxylation Removal of carboxyl group from trans-4-hydroxyl-L-proline in solvent with catalyst Room temp, solvent (e.g., water or organic solvent) (R)-3-hydroxypyrrolidine hydrochloride
(b) N-tert-butoxycarbonyl (N-Boc) Protection Protecting amino group to prevent side reactions Room temp, Boc anhydride, base N-Boc-3-hydroxypyrrolidine
(c) Hydroxyl Sulfonylation Conversion of hydroxyl to good leaving group (e.g., mesylate) Mesyl chloride, base, low temp N-Boc-3-mesylpyrrolidine
(d) SN2 Azide Substitution Azide replaces mesylate with inversion of configuration Azide reagent, solvent, moderate temp N-Boc-3-azidopyrrolidine
(e) Reduction & Deprotection Azide reduced to amino group; Boc removed under acidic conditions Triphenylphosphine, concentrated HCl (S)-3-aminopyrrolidine dihydrochloride

This four-step chain reaction yields the target compound with high stereochemical fidelity and purity.

Preparation via Protected Butanetriol Derivatives

Another approach involves starting from 1,2,4-butanetriol derivatives with protected hydroxyl groups (e.g., mesylates or tosylates).

Process outline :

Step Reaction Description Conditions Notes
Protection Hydroxyl groups protected as mesylates or tosylates Methanesulfonic acid in ethyl acetate, 0-5°C Protects hydroxyls for selective reactions
Ring Closure Reaction with primary amine (e.g., benzylamine) under pressure THF solvent, 0-70°C, pressure 3x10^6 to 2x10^7 Pa Forms pyrrolidine ring with amino substitution
Amino Group Modification Amino protecting group exchange (e.g., benzyl to allyloxycarbonyl) Allyl haloformate, inert solvent Enhances downstream reactivity
Final Conversion Deprotection and conversion to dihydrochloride salt Acidic conditions, isolation of dihydrochloride Yields optically active 3-aminopyrrolidine derivative

This method allows for the preparation of both racemic and optically active derivatives, with the advantage of fewer steps when chiral starting materials are used.

Comparative Analysis of Preparation Methods

Feature trans-4-hydroxyl-L-proline Route Protected Butanetriol Route
Starting Material Chiral amino acid derivative Polyhydroxybutane derivative
Optical Purity High, no racemate resolution needed May require resolution if racemic
Number of Steps Approximately 4 Multiple, depends on protection/deprotection
Key Reactions Decarboxylation, Boc protection, sulfonylation, SN2 azide substitution, reduction Protection, ring closure with amine, amino group modification
Reaction Conditions Mild to moderate temperature, standard solvents Requires pressure and controlled temperature
Yield and Scalability High yield, scalable Good yield, but more complex handling
Applications Pharmaceutical intermediates, especially cephalosporins Versatile for various derivatives

Research Findings and Notes

  • The use of N-Boc protection is critical to prevent side reactions during substitution steps and to maintain stereochemical integrity.
  • Mesylate and tosylate groups are preferred hydroxyl protecting groups due to their selective cleavage and good leaving group properties, facilitating ring closure.
  • The SN2 substitution with azide allows inversion of stereochemistry, enabling access to the desired (S)-3-aminopyrrolidine configuration.
  • Reduction of azide to amino group using triphenylphosphine in acidic media is efficient and preserves optical purity.
  • The process employing primary amine under pressure in solvents like tetrahydrofuran or dimethoxyethane improves ring closure yields and product purity.
  • The final product is typically isolated as a dihydrochloride salt , enhancing stability and facilitating handling.

Summary Table of Key Reaction Parameters

Parameter Value/Condition Comments
Temperature Range 0°C to 150°C Depends on step; ring closure often at 50-60°C
Pressure Atmospheric to 2x10^7 Pa Elevated pressure improves ring closure
Solvents Ethyl acetate, tetrahydrofuran, dimethoxyethane Selected for solubility and reaction control
Protecting Groups N-Boc, benzyl, allyloxycarbonyl Chosen for stability and ease of removal
Catalysts/Reagents Mesyl chloride, azide reagents, triphenylphosphine Facilitate substitution and reduction
Reaction Time Minutes to hours Varies per step, e.g., 10 min for allyl chlorocarbonate addition

Q & A

Q. What are the recommended synthetic routes for preparing 3-Aminopyrrolidine-1-carboxamide dihydrochloride with high purity in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

Boc-protection : Protect the amine group of 3-aminopyrrolidine using di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, 0°C to room temperature) .

Carboxamide formation : React the Boc-protected intermediate with activated carboxylic acid derivatives (e.g., carbonyldiimidazole) in the presence of a base like triethylamine .

Deprotection and salt formation : Remove the Boc group using HCl/dioxane, followed by precipitation or crystallization to isolate the dihydrochloride salt.
Purification via recrystallization (methanol/ether) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures ≥95% purity .

Q. What safety precautions should be implemented when handling this compound in experimental workflows?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms proton environments and carboxamide formation .
  • HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) assess purity (>98%) and detect byproducts .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 192.1 for the free base) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during asymmetric synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use tartaric acid derivatives to form diastereomeric salts. Recrystallize in ethanol/water to isolate the desired enantiomer .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation of intermediate imines to achieve >90% enantiomeric excess .

Q. What strategies are recommended for reconciling contradictory in vitro vs. in vivo toxicity profiles of this compound?

  • Methodological Answer :
  • Comparative Assays : Conduct parallel in vitro (e.g., MTT assay on HepG2 cells) and in vivo (rodent models) studies under matched dosing regimens .
  • Metabolite Profiling : Use LC-MS to identify reactive metabolites that may cause discrepancies. Adjust experimental conditions (e.g., pH, serum proteins) to mimic physiological environments .

Q. What catalytic systems optimize the formation of the carboxamide moiety in 3-Aminopyrrolidine derivatives under mild conditions?

  • Methodological Answer :
  • Coupling Reagents : HATU or EDCI/HOBt in DMF at 25°C achieve >85% yield with minimal racemization .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 24 hours) while maintaining high efficiency (90% yield) at 80°C .

Q. How does protonation state variability in this compound affect its interaction with biological targets?

  • Methodological Answer :
  • pH-Dependent Binding : Use fluorescence polarization assays to measure affinity shifts (e.g., Kd from 1.2 µM at pH 7.4 to 8.5 µM at pH 5.5) .
  • Molecular Dynamics Simulations : Model protonation states (e.g., NH₃⁺ vs. NH₂) to predict interactions with bacterial membranes or enzyme active sites .

Data Contradiction Analysis

  • Example : Conflicting solubility data (e.g., aqueous vs. organic solvents) can arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRPD and DSC .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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3-Aminopyrrolidine-1-carboxamide dihydrochloride
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3-Aminopyrrolidine-1-carboxamide dihydrochloride

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